N-(3-CARBAMOYL-5-METHYL-4-PHENYL-2-THIENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
Overview
Description
N-(3-CARBAMOYL-5-METHYL-4-PHENYL-2-THIENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE: is a complex organic compound with the molecular formula C20H22N2O4S . This compound features a unique structure that includes a thienyl group, an isoxazole ring, and various functional groups such as carbamoyl and methyl groups. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CARBAMOYL-5-METHYL-4-PHENYL-2-THIENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and isoxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include:
Thionyl chloride: for the formation of the thienyl group.
Hydroxylamine: for the synthesis of the isoxazole ring.
Carbamoyl chloride: for introducing the carbamoyl group.
The reaction conditions often involve controlled temperatures, specific solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-CARBAMOYL-5-METHYL-4-PHENYL-2-THIENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Halogenating agents like bromine or chlorine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-(3-CARBAMOYL-5-METHYL-4-PHENYL-2-THIENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-CARBAMOYL-5-METHYL-4-PHENYL-2-THIENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CARBAMOYL-5-METHYL-4-PHENYL-2-THIENYL)-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities.
Properties
IUPAC Name |
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-9-13(10(2)24-21-9)17(23)20-18-15(16(19)22)14(11(3)25-18)12-7-5-4-6-8-12/h4-8H,1-3H3,(H2,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCWAUVZFXQXLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(C(=C(S2)C)C3=CC=CC=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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